The synthesis of Cytidine 2,2'-cyclic-5'-monophosphate can be achieved through several methods:
The synthesis process often requires precise control over reaction conditions such as pH and temperature to ensure high yields and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are commonly employed for purification and analysis of the synthesized products .
Cytidine 2,2'-cyclic-5'-monophosphate has a complex molecular structure characterized by a five-membered cyclic phosphate group attached to the ribose sugar. The molecular formula is , with a molar mass of approximately 305.18 g/mol. The cyclic structure is formed by esterification between the phosphate group and hydroxyl groups on the ribose sugar at positions C2 and C3 .
Cytidine 2,2'-cyclic-5'-monophosphate participates in several key biochemical reactions:
These reactions are critical for regulating cellular signaling pathways and metabolic processes. The enzymatic activity often depends on specific conditions such as substrate availability and enzyme concentration.
Cytidine 2,2'-cyclic-5'-monophosphate acts primarily as a signaling molecule within cells. Its mechanism involves binding to specific receptors or enzymes that mediate downstream effects:
The compound's action is essential in various biological contexts, including neuronal signaling and immune responses, where it influences cell proliferation and differentiation processes .
Cytidine 2,2'-cyclic-5'-monophosphate has several scientific applications:
The identification of cyclic nucleotides began with Earl Sutherland’s Nobel Prize-winning work on cyclic adenosine monophosphate (3',5'-cAMP) in the 1950s, which established the paradigm of cyclic nucleotides as secondary messengers [2]. Within this landscape, pyrimidine-derived cyclic nucleotides like cytidine 2',3'-cyclic monophosphate (2',3'-cCMP) were initially detected as enzymatic byproducts. Early biochemical studies in the 1960s–1970s revealed that ribonuclease activity on RNA substrates generated 2',3'-cyclic nucleotides as transient intermediates. For example, RNase A was shown to hydrolyze RNA via a 2',3'-cyclic phosphate intermediate before yielding 3'-nucleotides [10]. This positioned 2',3'-cCMP as a catalytic artifact rather than a signaling molecule.
A pivotal shift occurred with the discovery of RNase I in Escherichia coli, which selectively produces 2',3'-cyclic monophosphates (including 2',3'-cCMP) during cytoplasmic RNA degradation [10]. Quantitative studies using enzyme immunoassays and LC-MS/MS confirmed endogenous 2',3'-cCMP pools in bacterial and mammalian cells (e.g., basal levels in rat organs ranged from 10–100 pmol/g tissue) [2] [10]. Despite this, the scientific debate about its physiological relevance persisted. While 3',5'-cCMP was postulated as a vertebrate secondary messenger in the 1970s, methodological limitations hindered the distinction between 2',3' and 3',5' isomers. This ambiguity delayed the recognition of 2',3'-cCMP as a discrete biochemical entity [8].
Table 1: Key Historical Milestones in 2',3'-cCMP Research
| Year | Discovery | Significance |
|---|---|---|
| 1950s | Identification of 3',5'-cAMP as a secondary messenger | Established cyclic nucleotides as signaling molecules |
| 1960s | Detection of 2',3'-cNMPs as RNA hydrolysis intermediates | Revealed enzymatic origin but dismissed as metabolic byproducts |
| 1985 | Characterization of RNase I in E. coli | Linked RNase I to 2',3'-cNMP biosynthesis |
| 2018 | Quantification of 2',3'-cCMP in E. coli via LC-MS/MS | Confirmed endogenous pools and RNase I as primary source [10] |
| 2022 | Metabolomic detection of 2',3'-cCMP in diverse bacteria and eukaryotes | Demonstrated evolutionary conservation [9] |
The metabolism of 2',3'-cCMP is evolutionarily tied to RNA catabolism. In bacteria, RNase I (a member of the T2 ribonuclease family) is the primary enzyme generating 2',3'-cCMP from RNA degradation. Homologs of this enzyme exist across prokaryotes and eukaryotes, including RNASET2 in humans, which similarly produces 2',3'-cyclic phosphates [9] [10]. This conservation suggests an ancient role for 2',3'-cNMPs in nucleotide recycling. Metabolomic databases have detected 2',3'-cCMP in species ranging from Pseudomonas fluorescens and Staphylococcus aureus to plants (Arabidopsis thaliana) and mammals, indicating universal biosynthetic pathways [9].
Functionally, 2',3'-cCMP has diverged across organisms:
Table 2: Evolutionary Conservation of RNase I Homologs and 2',3'-cCMP Functions
| Organism | RNase Homolog | 2',3'-cCMP-Linked Functions |
|---|---|---|
| E. coli | RNase I | Biofilm suppression, motility, acid stress response [10] |
| S. Typhimurium | RNase I | Similar biofilm/motility regulation as E. coli [9] |
| Homo sapiens | RNASET2 | Angiogenesis inhibition; potential role in RNA salvage |
| A. thaliana | RNS1 | Stress granule formation under drought [4] |
The degradation pathways for 2',3'-cCMP also reflect evolutionary adaptations. In bacteria, 2',3'-cyclic nucleotide phosphodiesterases (CNPases) hydrolyze it to 2'- or 3'-CMP, while eukaryotes employ enzymes like CNPase for myelin maintenance. Notably, bacterial CNPases do not hydrolyze 3',5'-cyclic nucleotides, underscoring substrate specificity [9] [10].
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